molecular formula C12H14N4O3 B2949242 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide CAS No. 1005624-68-9

1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B2949242
CAS No.: 1005624-68-9
M. Wt: 262.269
InChI Key: LRNNYGGFZGCITO-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide is an organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and carbohydrazide functional groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

The synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 1H-pyrazole-3-carbohydrazide.

    Reaction Conditions: The 4-methoxyphenol is reacted with formaldehyde to form 4-methoxyphenoxymethyl chloride. This intermediate is then reacted with 1H-pyrazole-3-carbohydrazide under basic conditions to yield the final product.

    Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts like palladium or platinum. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The molecular pathways involved include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds such as:

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a methoxyphenyl group and exhibits similar biological activities.

    1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine: This compound is structurally similar but has an amine group instead of a carbohydrazide group, leading to different reactivity and applications.

    1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: This compound has a triazole ring instead of a pyrazole ring, which affects its chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

1-[(4-methoxyphenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-18-9-2-4-10(5-3-9)19-8-16-7-6-11(15-16)12(17)14-13/h2-7H,8,13H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNNYGGFZGCITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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